molecular formula C8H9N3O3 B3056697 4-[(Hydrazinecarbonyl)amino]benzoic acid CAS No. 73469-95-1

4-[(Hydrazinecarbonyl)amino]benzoic acid

Cat. No.: B3056697
CAS No.: 73469-95-1
M. Wt: 195.18 g/mol
InChI Key: QZSULKMQGLJLFY-UHFFFAOYSA-N
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Description

4-[(Hydrazinecarbonyl)amino]benzoic acid is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . This compound is characterized by the presence of a hydrazinecarbonyl group attached to an amino-substituted benzoic acid. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(Hydrazinecarbonyl)amino]benzoic acid can be synthesized through various methods. One common approach involves the reaction of a suitably protected 4-aminobenzoic acid derivative with a hydrazine-containing acylating agent. The reaction typically takes place in a solvent such as benzene at room temperature, followed by purification using column chromatography with a mobile phase of dichloromethane and methanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(Hydrazinecarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[(Hydrazinecarbonyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(Hydrazinecarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Hydrazinecarbonyl)amino]benzoic acid is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct chemical reactivity and biological activity compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(hydrazinecarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-11-8(14)10-6-3-1-5(2-4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSULKMQGLJLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632234
Record name 4-[(Hydrazinecarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73469-95-1
Record name 4-[(Hydrazinecarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 27 g of p-aminobenzoic acid in 100 ml of acetonitrile was slowly added drop-wise 25 ml of phenyl chloroformate under ice-cooling, followed by stirring at room temperature for 2 hours. To the solution was further added 16 ml of pyridine at room temperature, followed by stirring for 1 hour. After completion of the reaction, the reaction solution was poured into 1 l of ice-water to precipitate while crystals. The crystals were collected by filtration, washed twice with 50 ml of water, and dried to obtain 47 g of phenyl 4-carboxycarbanilide. Subsequently, the crystals were slowly added to a solution of 62 g of hydrazine hydrate (80%) in 50 ml of water while ice-cooling, and the mixture was stirred at room temperature for 3 hours. The reaction solution was adjusted to a pH of about 1 by addition of 100 ml of concentrated hydrochloric acid under ice-cooling to precipitate white crystals. The thus formed crystals were collected by filtration, washed once with 20 ml of water and then twice with 50 ml of methanol, and dried to obtain 29 g of 4-(4-carboxyphenyl)semicarbazide (melting point: 254-257° C.).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
62 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
16 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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